![molecular formula C18H15FN4O B611752 6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1432436-13-9](/img/structure/B611752.png)
6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
VU0453595 is a novel M1 positive allosteric modulator (PAM), potential in schizophrenia.
Scientific Research Applications
Synthesis and Chemical Properties
Polyfunctional Substitutes
The compound has been used as a precursor in the synthesis of complex pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. These have potential applications in developing novel materials and pharmaceutical compounds (Aly, 2006).
Novel Pyranopyrazoles Synthesis
Researchers have synthesized and characterized various pyranopyrazoles related to this compound. Their structural properties were analyzed using different spectroscopic methods, contributing to the understanding of pyrazole-based molecular structures (Al-Amiery et al., 2012).
Pharmacological Applications
Serotonin Receptor Ligands
A variant of this compound was identified as a potential dual ligand for 5-HT6 and 5-HT2A receptors, indicating its utility in developing novel antipsychotic or antidepressant medications with pro-cognitive properties (Staroń et al., 2019).
Cancer Therapeutics
Derivatives of this compound have shown potential as Aurora kinase inhibitors, suggesting their applicability in cancer treatment strategies (ロバート ヘンリー,ジェームズ, 2006).
Anticancer and Anti-inflammatory Agents
A series of pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Material Science Applications
- Polymer Light Emitting Diodes: Derivatives of this compound have been used in the synthesis of green-emitting Ir(III) complexes for polymer light-emitting diodes, demonstrating its application in advanced material sciences (Cho et al., 2010).
properties
IUPAC Name |
6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-22-9-14(8-21-22)12-4-5-13(16(19)7-12)10-23-11-17-15(18(23)24)3-2-6-20-17/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZQOZALTSDKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CN3CC4=C(C3=O)C=CC=N4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71555066 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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